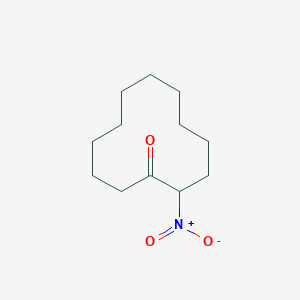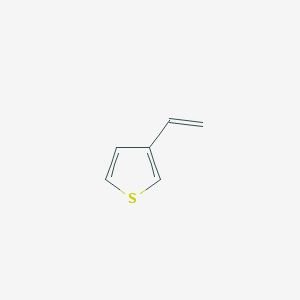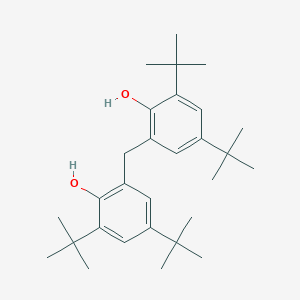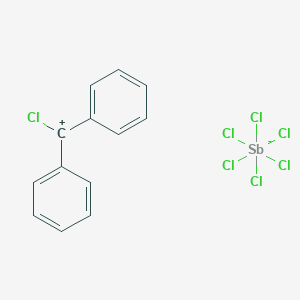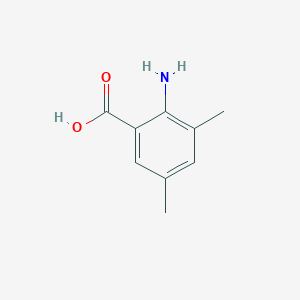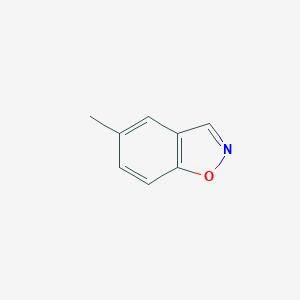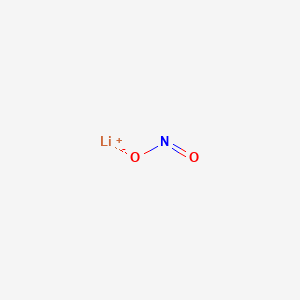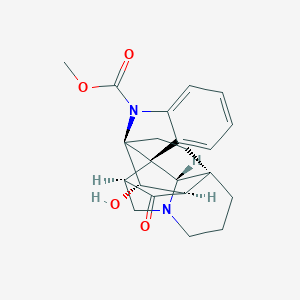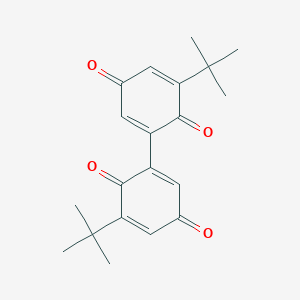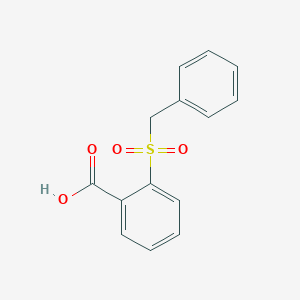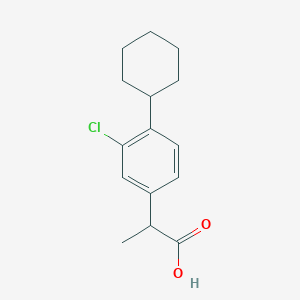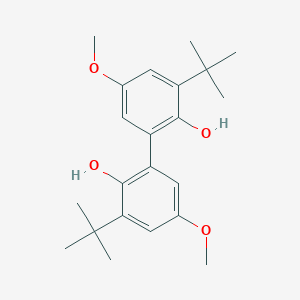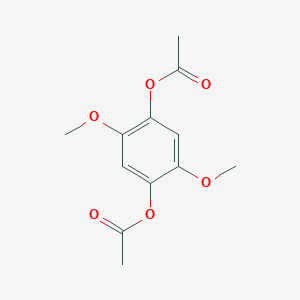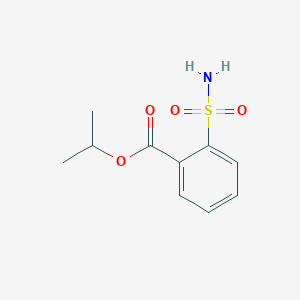
BENZOIC ACID, o-SULFAMOYL-, ISOPROPYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl sulfamoyl isopropyl ester, also known as o-sulfamoyl benzoic acid isopropyl ester, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biological and physiological effects, making it an important tool for researchers in the field of medicine and pharmacology. In
Wirkmechanismus
The mechanism of action of benzoyl sulfamoyl isopropyl ester is not fully understood. However, it has been proposed that this compound may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. In particular, benzoyl sulfamoyl isopropyl ester has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. By inhibiting the activity of this enzyme, benzoyl sulfamoyl isopropyl ester may disrupt the pH balance of cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
In addition to its anti-tumor activity, benzoyl sulfamoyl isopropyl ester has been found to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting the activity of acetylcholinesterase, benzoyl sulfamoyl isopropyl ester may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using benzoyl sulfamoyl isopropyl ester in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This compound has been found to be highly specific for carbonic anhydrase IX, making it an ideal tool for studying the role of this enzyme in cancer cells. However, one of the limitations of using benzoyl sulfamoyl isopropyl ester is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on benzoyl sulfamoyl isopropyl ester. One area of research is the development of new derivatives of this compound that may have improved solubility and potency. Another area of research is the investigation of the mechanism of action of benzoyl sulfamoyl isopropyl ester, which may provide insights into the development of new cancer therapies. Finally, the use of benzoyl sulfamoyl isopropyl ester in combination with other anti-cancer agents may lead to the development of more effective cancer treatments.
Synthesemethoden
The synthesis of benzoyl sulfamoyl isopropyl ester involves the reaction of BENZOIC ACID, o-SULFAMOYL-, ISOPROPYL ESTER benzoic acid with isopropyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through an esterification mechanism, where the carboxylic acid group of BENZOIC ACID, o-SULFAMOYL-, ISOPROPYL ESTER benzoic acid reacts with the hydroxyl group of isopropyl alcohol to form the ester linkage. The resulting product is benzoyl sulfamoyl isopropyl ester, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Benzoyl sulfamoyl isopropyl ester has been extensively used in scientific research as a tool to study various biological and physiological processes. One of the major applications of this compound is in the field of cancer research, where it has been found to exhibit anti-tumor activity. Benzoyl sulfamoyl isopropyl ester has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
14065-41-9 |
|---|---|
Produktname |
BENZOIC ACID, o-SULFAMOYL-, ISOPROPYL ESTER |
Molekularformel |
C10H13NO4S |
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
propan-2-yl 2-sulfamoylbenzoate |
InChI |
InChI=1S/C10H13NO4S/c1-7(2)15-10(12)8-5-3-4-6-9(8)16(11,13)14/h3-7H,1-2H3,(H2,11,13,14) |
InChI-Schlüssel |
UADGDKCDJALXDM-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=CC=C1S(=O)(=O)N |
Kanonische SMILES |
CC(C)OC(=O)C1=CC=CC=C1S(=O)(=O)N |
Andere CAS-Nummern |
14065-41-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



